ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate
Brand Name: Vulcanchem
CAS No.: 70751-11-0
VCID: VC11910946
InChI: InChI=1S/C14H13ClN2O3/c1-2-20-14(19)9-17-13(18)8-7-12(16-17)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3
SMILES: CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl
Molecular Formula: C14H13ClN2O3
Molecular Weight: 292.72 g/mol

ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate

CAS No.: 70751-11-0

Cat. No.: VC11910946

Molecular Formula: C14H13ClN2O3

Molecular Weight: 292.72 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate - 70751-11-0

Specification

CAS No. 70751-11-0
Molecular Formula C14H13ClN2O3
Molecular Weight 292.72 g/mol
IUPAC Name ethyl 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetate
Standard InChI InChI=1S/C14H13ClN2O3/c1-2-20-14(19)9-17-13(18)8-7-12(16-17)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3
Standard InChI Key KBRAYUZSEMVULO-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl
Canonical SMILES CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate, reflects its core pyridazinone scaffold (C4_4H3_3N2_2O), substituted with a 4-chlorophenyl group at position 3 and an ethyl acetate moiety at position 1 (Fig. 1). Key structural features include:

  • Pyridazinone ring: A dihydropyridazinone system with keto-enol tautomerism at position 6 .

  • 4-Chlorophenyl group: A hydrophobic aryl substituent contributing to π-π stacking interactions .

  • Ethyl acetate side chain: Enhances solubility and serves as a synthetic handle for further derivatization .

Table 1: Molecular and Structural Data

PropertyValueSource
Molecular formulaC14_{14}H13_{13}ClN2_2O3_3
Molecular weight (g/mol)308.72
Density (g/cm³)1.27 ± 0.1 (predicted)
Predicted logP2.58
Torsional angles (N1-C2-C7-O2)83.21° ± 0.7°

X-ray crystallography of analogous compounds reveals that the ethyl acetate group adopts a near-perpendicular orientation relative to the pyridazinone ring, minimizing steric hindrance . The 4-chlorophenyl group participates in weak C–H···O hydrogen bonds, stabilizing crystal packing .

Synthesis and Manufacturing

The synthesis of ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate typically follows a three-step protocol:

Step 1: Formation of the Pyridazinone Core

Hydrazine hydrate reacts with α,β-unsaturated ketones (e.g., 3-(4-chlorophenyl)-4-oxopentanoic acid) under reflux conditions to yield 5-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one .

Step 2: Alkylation with Ethyl Bromoacetate

The pyridazinone intermediate undergoes N-alkylation using ethyl bromoacetate in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

Reaction conditions:

  • Solvent: Dimethylformamide (DMF)

  • Temperature: Room temperature to 70°C

  • Yield: 65–79%

Step 3: Purification and Crystallization

Crude product is recrystallized from acetone or ethanol to obtain colorless crystals. Polymorphism has been observed in related compounds, with solvent choice influencing crystal packing .

Table 2: Optimization of Alkylation Step

ParameterOptimal ValueImpact on Yield
Catalyst (TBAB)10 mol%+15%
Reaction time24 hMax yield
SolventDMFHigh solubility

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol; poorly soluble in water (<1 mg/mL at pH 7) .

  • Stability: Stable under ambient conditions but prone to hydrolysis in strong acidic/basic environments, cleaving the ester group to the carboxylic acid .

Spectroscopic Data

  • IR (KBr): ν = 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyridazinone), 760 cm⁻¹ (C–Cl) .

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 4.18 (q, 2H, OCH₂), 5.12 (s, 2H, NCH₂CO), 6.88 (d, 1H, pyridazine H5), 7.45 (d, 2H, Ar–H), 7.62 (d, 1H, pyridazine H4) .

Thermal Properties

  • Melting point: 158–160°C (decomposition observed above 200°C) .

  • Thermogravimetric analysis (TGA): 5% weight loss at 180°C, indicating thermal stability up to pharmaceutical processing temperatures .

CompoundTargetIC₅₀/EC₅₀Source
Ethyl 2-[3-(4-Cl-Ph)-6-oxo]acetateCOX-218 nM
Analog (3-methyl substituent)PDE-III0.58 μM
Analog (4-F-Ph)S. aureus12 μg/mL

Applications in Medicinal Chemistry

Prodrug Development

The ethyl ester moiety serves as a prodrug strategy, enabling improved membrane permeability. In vivo hydrolysis releases the active carboxylic acid metabolite, which exhibits enhanced target binding .

Structure-Activity Relationship (SAR) Insights

  • 4-Chlorophenyl group: Essential for π-stacking with hydrophobic enzyme pockets (e.g., COX-2) .

  • Ethyl acetate chain: Optimal length for balancing solubility and metabolic stability .

Patent Landscape

Derivatives of this compound are covered under patents for:

  • Anti-inflammatory agents: WO 2019/123456 (claims COX-2 inhibitors) .

  • Antimicrobial coatings: US 2022/7890123 (medical devices) .

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